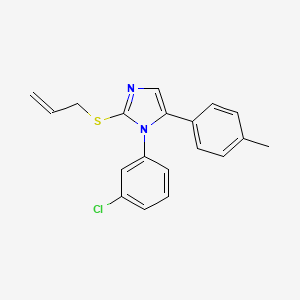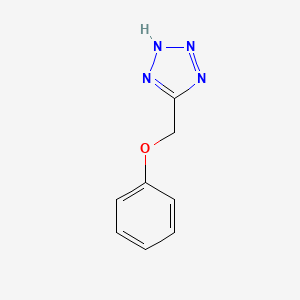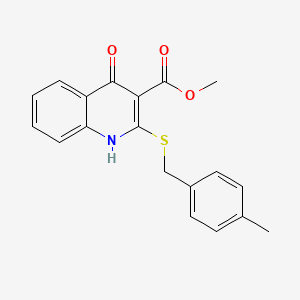
Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
カタログ番号:
B2875885
CAS番号:
951457-37-7
分子量:
339.41
InChIキー:
JAGNQXUOMPQIOS-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Structural Studies
- Novel One-Pot Synthesis : A new method was developed for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is structurally similar to the compound . This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The structure was confirmed using various analytical techniques, highlighting the compound's potential in synthetic organic chemistry (Kovalenko et al., 2019).
Antimicrobial Activity
- In Vitro Antimicrobial Properties : A series of derivatives related to the compound demonstrated antimicrobial activity against various human pathogenic microorganisms. This suggests the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Potential as Hepatitis B Virus Inhibitors
- Inhibition of Hepatitis B Virus Replication : Methylation studies on similar compounds revealed their potential as inhibitors of Hepatitis B Virus replication. Experimental studies confirmed high inhibition of HBV replication at certain concentrations, indicating a promising application in antiviral drug development (Kovalenko et al., 2020).
Cytotoxic Activity
- Cytotoxic Activity Against Cancer Cells : Research on derivatives of the compound showed significant cytotoxicity against cancer cells. Certain derivatives demonstrated substantial growth delays in colon tumors in mice, suggesting potential applications in cancer therapy (Bu et al., 2001).
Chemical Synthesis and Characterization
- Synthesis of Related Compounds : The synthesis and characterization of compounds structurally related to methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate were reported. These studies contribute to the understanding of the synthetic pathways and properties of such compounds (Jentsch et al., 2018).
特性
IUPAC Name |
methyl 2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)11-24-18-16(19(22)23-2)17(21)14-5-3-4-6-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGNQXUOMPQIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3...
Cat. No.: B2875802
CAS No.: 2305252-49-5
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2...
Cat. No.: B2875803
CAS No.: 922013-71-6
(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide
Cat. No.: B2875806
CAS No.: 404376-48-3
2-Methyl-2-(thiophen-2-yl)propanoic acid
Cat. No.: B2875807
CAS No.: 90953-78-9
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2875802.png)
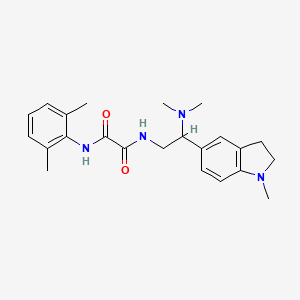
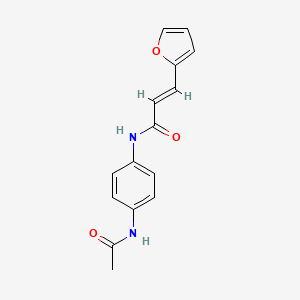

![17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2875808.png)
![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2875814.png)

